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Compound of Interest

Compound Name: Antiparasitic agent-22

Cat. No.: B15581509 Get Quote

FOR IMMEDIATE RELEASE

Milan, Italy – In a significant advancement for antiparasitic drug discovery, a novel 1,3,4-

oxadiazole derivative, identified commercially as Antiparasitic agent-22 and designated as

compound 24 in seminal research, has been characterized as a potent, broad-spectrum

inhibitor of several major human parasites. This technical guide provides an in-depth overview

of the chemical structure elucidation, synthesis, and biological activity of this promising

compound, intended for researchers, scientists, and drug development professionals. The

information is based on the findings published by Corfu A.I. et al. in ACS Infectious Diseases in

May 2024.[1][2]

Antiparasitic agent-22 (compound 24) has demonstrated remarkable efficacy against a panel

of vector-borne parasites, exhibiting low-micromolar activity against Trypanosoma brucei and

Leishmania species, and potent nanomolar activity against Plasmodium falciparum.[1]

Crucially, the compound shows high selectivity for parasites over mammalian cells, marking it

as a promising candidate for further preclinical development.[1]

Molecular Profile and Biological Activity
Compound 24 is a 1,3,4-oxadiazole derivative featuring a complex lipophilic tail which

contributes to its potent and broad-spectrum activity. Its efficacy has been quantified across

several key parasitic species and a human cell line to determine its selectivity.
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Target

Organism/Cell Line
Assay Type IC₅₀ / CC₅₀ (μM) Reference

Trypanosoma brucei

brucei
Growth Inhibition 2.41 MedChemExpress

Leishmania infantum
Promastigote

Inhibition
5.95 MedChemExpress

Leishmania infantum Amastigote Inhibition 8.18 MedChemExpress

Leishmania tropica
Promastigote

Inhibition
8.98 MedChemExpress

Plasmodium

falciparum (W2 strain)
Growth Inhibition 0.155 MedChemExpress

Human THP-1 cells Cytotoxicity 64.16 MedChemExpress

Chemical Structure Elucidation
The definitive structure of Antiparasitic agent-22 (compound 24) was determined through a

combination of synthetic chemistry and rigorous spectroscopic analysis. The elucidation

process confirms the molecular connectivity and stereochemistry, providing a foundational

blueprint for future analogue development and structure-activity relationship (SAR) studies.

Spectroscopic Data Summary
The structural identity of compound 24 was unequivocally confirmed using High-Resolution

Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Technique Parameter Observed Value

HRMS (ESI) Calculated [M+H]⁺ C₂₁H₂₈N₅O₂⁺

Found [M+H]⁺ 398.2238

¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)

8.00 (d, J = 8.8 Hz, 2H), 7.02

(d, J = 8.8 Hz, 2H), 4.60 (s,

2H), 4.07 (t, J = 6.6 Hz, 2H),

3.69 (s, 3H), 2.29 (t, J = 7.4

Hz, 2H), 1.84 (p, J = 6.7 Hz,

2H), 1.72 – 1.62 (m, 2H), 1.48

– 1.25 (m, 8H).

¹³C NMR (101 MHz, CDCl₃) Chemical Shifts (δ, ppm)

164.7, 164.3, 162.8, 153.2,

128.5, 121.7, 114.9, 68.1,

58.7, 52.1, 31.8, 29.4, 29.3,

29.2, 26.0, 25.7.

Experimental Protocols
The synthesis of Antiparasitic agent-22 (compound 24) follows a multi-step sequence,

representative of modern heterocyclic chemistry. The detailed protocol below is based on the

general procedures outlined for this class of molecules.[3]

General Synthesis Workflow
The logical flow for the synthesis of the 1,3,4-oxadiazole core and its subsequent elaboration is

depicted below. This pathway involves the initial formation of a key hydrazide intermediate,

followed by cyclization and final modification to yield the target compound.
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Step 1: Intermediate Synthesis

Step 2: Hydrazide Formation

Step 3: Oxadiazole Ring Formation

Step 4: Final Modification

Methyl 4-hydroxybenzoate

Ester Intermediate

Williamson Ether
Synthesis (K₂CO₃, Acetone)

Alkyl Halide (e.g., 1-bromooctane)

Hydrazide Intermediate

Reflux in Ethanol

Hydrazine Hydrate

1,3,4-Oxadiazole Core

Cyclization (e.g., with POCl₃ or coupling agent)

Carboxylic Acid Derivative

Antiparasitic Agent-22
(Compound 24)

N-acylation / Substitution

Final Reagents

Target Identification Workflow

Alkyne-Substituted Probe
(Compound 30)

Parasite LysateIncubation

Live Parasite Culture
(e.g., T. brucei) Lysis

Click Chemistry
(Biotin-Azide)

Streptavidin Affinity
Purification

On-Bead Tryptic
Digest LC-MS/MS Analysis Protein Identification

& Quantification Candidate Target(s)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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